molecular formula C25H27N9O8S2 B1668861 セフォペラゾン CAS No. 62893-19-0

セフォペラゾン

カタログ番号: B1668861
CAS番号: 62893-19-0
分子量: 645.7 g/mol
InChIキー: GCFBRXLSHGKWDP-WTKTZPJXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Treatment of Infections in Obstetrics and Gynecology

Cefoperazone has been utilized effectively in managing obstetric and gynecologic infections, including postpartum and postoperative uterine infections, pelvic inflammatory disease, and other pelvic infections. A clinical trial involving 107 women showed that cefoperazone achieved symptomatic cures in 91% of patients, with over 80% of isolated pathogens being inhibited by cefoperazone concentrations less than or equal to 2.0 micrograms/ml .

Management of Respiratory Infections

In internal medicine, cefoperazone has demonstrated significant efficacy against respiratory infections. In a study involving 316 patients, the drug was effective in 80.1% of cases treated for respiratory tract infections . The overall bacteriological eradication rate for gram-negative organisms was 81%, indicating its potency against common pathogens like Pseudomonas aeruginosa and Klebsiella spp. .

Treatment of Urinary Tract Infections

Cefoperazone has been evaluated for acute bacterial urinary tract infections in multicenter studies. The drug achieved satisfactory clinical responses in 100% of patients treated, with a primary pathogen eradication rate of 87% . Adverse reactions were minimal, occurring in only about 5% of cases .

Use in Cancer Patients

Cefoperazone is particularly beneficial for treating infections in immunocompromised patients, such as those undergoing cancer treatment. It has shown promise in managing infections associated with granulocytopenia, achieving high serum levels necessary for effective therapy .

Efficacy Against Specific Pathogens

Cefoperazone is effective against a range of bacteria, including:

  • Gram-Negative Bacteria : Pseudomonas aeruginosa, Escherichia coli, Klebsiella spp.
  • Gram-Positive Bacteria : Staphylococcus aureus, Streptococcus pneumoniae.

The drug's broad-spectrum activity makes it suitable for treating complex infections where multiple pathogens may be involved.

Case Study: Cefoperazone in Septicemia

In a clinical trial involving patients with septicemia, cefoperazone was administered at doses ranging from 2 to 4 grams per day. The treatment resulted in a significant improvement in patient outcomes, with a notable reduction in mortality rates compared to historical controls .

Comparative Study: Cefoperazone vs. Piperacillin-Tazobactam

A recent study compared the clinical outcomes of cefoperazone-sulbactam with piperacillin-tazobactam in patients with severe community-acquired pneumonia (SCAP). The clinical cure rates were comparable, with cefoperazone-sulbactam achieving an 84.2% cure rate versus 80.3% for piperacillin-tazobactam . This indicates that cefoperazone remains a competitive option for treating severe infections.

Safety Profile

Cefoperazone is generally well-tolerated, with adverse reactions reported in only a small percentage of cases (approximately 4-5%). Common side effects include skin eruptions and gastrointestinal disturbances like diarrhea . Serious laboratory abnormalities are rare and typically not clinically significant .

Summary Table of Clinical Applications

Application AreaEfficacy Rate (%)Notable Findings
Obstetrics & Gynecology91Effective against postpartum infections
Respiratory Infections80.1High eradication rate for gram-negative bacteria
Urinary Tract Infections100Primary pathogen eradication rate of 87%
Cancer Patient InfectionsN/AEffective in granulocytopenic patients
Community-Acquired PneumoniaComparableSimilar outcomes to piperacillin-tazobactam

生化学分析

Biochemical Properties

Cefoperazone, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is inhibitory, preventing the normal function of the PBPs and thus disrupting the integrity of the bacterial cell wall .

Cellular Effects

Cefoperazone’s primary effect on cells is the disruption of cell wall synthesis, leading to cell lysis . This is mediated by bacterial cell wall autolytic enzymes such as autolysins . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through the disruption of the bacterial cell wall, which can lead to cell death .

Molecular Mechanism

Cefoperazone exerts its effects at the molecular level by binding to specific PBPs inside the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . The process involves the inhibition of the enzymes responsible for the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

The effects of Cefoperazone can change over time in laboratory settings. For example, it has been reported that Cefoperazone can cause alterations in serum transaminases and alkaline phosphatase in 5% to 10% of patients, but these changes are usually mild and transient and return to normal following completion of therapy .

Dosage Effects in Animal Models

In animal models, the effects of Cefoperazone can vary with different dosages. Pharmacological studies with Cefoperazone doses in the range of 250 to 6000 mg/kg body weight administered intravenously or subcutaneously in mice, rats, rabbits, dogs, and guinea pigs, elicited effects on several pharmacological parameters .

Metabolic Pathways

Cefoperazone is involved in the metabolic pathway related to the synthesis of bacterial cell walls . It interacts with PBPs, which are enzymes that play a crucial role in the synthesis of the bacterial cell wall .

Transport and Distribution

It is known that like all beta-lactam antibiotics, Cefoperazone binds to PBPs located inside the bacterial cell wall .

Subcellular Localization

The subcellular localization of Cefoperazone is primarily at the bacterial cell wall, where it binds to PBPs . This binding leads to the inhibition of bacterial cell wall synthesis and ultimately results in cell lysis .

準備方法

合成経路と反応条件: セフォペラゾンナトリウムの調製には、セフォペラゾン酸とナトリウム塩形成剤を溶媒の存在下で反応させる方法が用いられます。 反応混合物に種結晶を加えて結晶化させ、次に溶媒置換と解離を行って最終生成物を得ます . 別の方法では、セフォペラゾン酸にアセトンを加えて溶液を得て、次に精製水と炭酸水素ナトリウムを加えて結晶化を誘起します .

工業生産方法: セフォペラゾンナトリウムの工業生産は、通常、大規模な結晶化プロセスで行われます。 このプロセスには、セフォペラゾン酸を溶媒に溶解し、炭酸水素ナトリウムを加え、温度と撹拌を制御して結晶化を誘起することが含まれます . 結晶化した生成物を濾過、乾燥し、使用のために包装します。

特性

Key on ui mechanism of action

Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins.

CAS番号

62893-19-0

分子式

C25H27N9O8S2

分子量

645.7 g/mol

IUPAC名

(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15?,16-,22-/m1/s1

InChIキー

GCFBRXLSHGKWDP-WTKTZPJXSA-N

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O

異性体SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O

正規SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O

外観

Solid powder

melting_point

167 - 171 °C

Key on ui other cas no.

62893-19-0
62893-20-3

物理的記述

Solid

ピクトグラム

Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

62893-20-3 (hydrochloride salt)

賞味期限

>2 years if stored properly

溶解性

2.86e-01 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Céfobis
Cefobid
Cefoperazon
Cefoperazone
Cefoperazone Sodium
Cefoperazone Sodium Salt
Salt, Cefoperazone Sodium
Sodium Salt, Cefoperazone
Sodium, Cefoperazone
T 1551
T-1551
T1551

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefoperazone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cefoperazone
Reactant of Route 3
Reactant of Route 3
Cefoperazone
Reactant of Route 4
Reactant of Route 4
Cefoperazone
Reactant of Route 5
Reactant of Route 5
Cefoperazone
Reactant of Route 6
Cefoperazone
Customer
Q & A

A: Cefoperazone is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the formation of the bacterial cell wall, leading to cell lysis and bacterial death. []

A: Cefoperazone has a molecular formula of C25H27N9O8S2 and a molecular weight of 645.68 g/mol. []

A: While specific spectroscopic data is not discussed in the provided research papers, analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) have been used to characterize and quantify cefoperazone. [, , ]

ANone: This aspect is not relevant to cefoperazone as it is an antibiotic and does not possess catalytic properties.

ANone: The provided research papers do not delve into the computational chemistry or modeling aspects of cefoperazone.

A: The stability of cefoperazone can be affected by factors like temperature, pH, and the type of intravenous solution used. [, ] Research suggests that storage at room temperature and reconstitution in xylitol or 0.9% sodium chloride solution are optimal for maintaining stability. []

ANone: The provided research papers primarily focus on the clinical and microbiological aspects of cefoperazone and do not provide information on specific SHE regulations.

A: Cefoperazone is predominantly eliminated through biliary excretion, with approximately 80% of the drug excreted in bile. [, ] Renal elimination accounts for the remaining 20%. [, ]

A: While cefoperazone is primarily cleared through biliary excretion, dosage adjustments may be necessary in patients with severe renal impairment. []

A: Cefoperazone demonstrates efficacy against a wide range of bacterial infections, including respiratory tract infections, urinary tract infections, hepatobiliary tract infections, and intra-abdominal infections. [, , , , , , ] It exhibits activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. [, , , , , , ]

A: Yes, multiple clinical trials have been conducted to evaluate the efficacy and safety of cefoperazone in treating various bacterial infections. [, , , , , ] Results from these trials have demonstrated favorable clinical outcomes for cefoperazone, both as monotherapy and in combination with other antibiotics, particularly in treating intra-abdominal infections and hospital-acquired pneumonia. [, , , , , ]

A: The primary mechanism of resistance to cefoperazone is the production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases. [, , , , ] These enzymes hydrolyze the β-lactam ring of cefoperazone, rendering it ineffective. [, , , , ] Other resistance mechanisms include mutations in PBPs, reduced permeability of the bacterial outer membrane, and efflux pumps that actively remove the antibiotic from the bacterial cell. [, ]

ANone: This aspect, especially regarding potential long-term effects, is not covered in the provided research articles.

ANone: The research papers do not provide information on specific drug delivery and targeting strategies for cefoperazone.

ANone: This research area is not covered in the provided scientific papers.

A: Several analytical methods are used to determine cefoperazone concentrations, including:- High-performance liquid chromatography (HPLC) [, ]- Liquid chromatography-mass spectrometry (LC-MS/MS) []- Capillary electrophoresis (CZE) []- Microbiological assays []

ANone: This topic is not addressed in the provided research papers.

A: While the provided research papers don't delve into dissolution rate studies, they highlight the importance of appropriate reconstitution solutions for cefoperazone. [] The choice of solution can impact solubility and stability, ultimately influencing its bioavailability and efficacy. [, ]

ANone: This research area is not discussed in the provided scientific papers.

ANone: The provided research papers do not discuss interactions between cefoperazone and drug transporters.

ANone: This aspect is not covered in the provided research papers.

ANone: Specific information on the biocompatibility and biodegradability of cefoperazone is not included in the provided scientific research.

A: Yes, several alternative antibiotics can be considered depending on the specific infection and the susceptibility profile of the isolated pathogen. Some alternatives include:- Other third-generation cephalosporins like ceftazidime, cefotaxime, and ceftriaxone. [, , , ]- Carbapenems like imipenem and meropenem. [, , , , ]- Fluoroquinolones like levofloxacin and ciprofloxacin. [, ]- Aminoglycosides like amikacin and gentamicin. [, , ]

ANone: This topic is not addressed in the research papers provided.

ANone: The provided research papers do not delve into the historical context or milestones associated with cefoperazone development.

A: The research highlights the interdisciplinary nature of cefoperazone research, involving microbiology, pharmacology, and clinical medicine. [, , , , , ] Collaborative efforts between clinicians, microbiologists, and pharmaceutical scientists are crucial for optimizing cefoperazone use, mitigating resistance, and improving patient outcomes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。